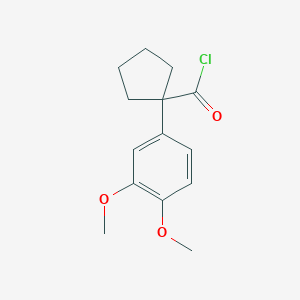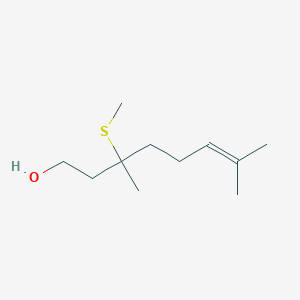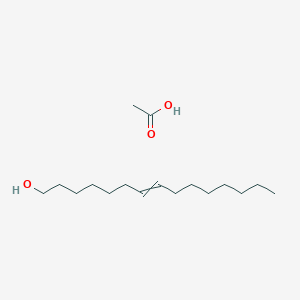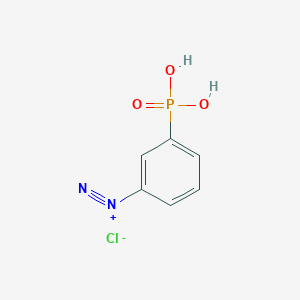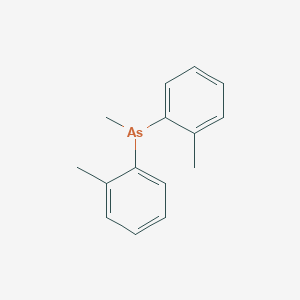
4-Butoxyphenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of butoxy and octyloxy groups attached to the phenyl and benzoate moieties, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-butoxyphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, solvent recovery and recycling techniques are employed to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The butoxy and octyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid and 4-(octyloxy)benzoic acid.
Reduction: Formation of 4-butoxyphenol and 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-Butoxyphenyl 4-(octyloxy)benzoate has several scientific research applications:
Material Science: Used in the development of liquid crystal materials due to its mesogenic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the formulation of specialty coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-(octyloxy)benzoate in its applications is largely dependent on its structural properties. In liquid crystal applications, the compound’s ability to align and form ordered phases is crucial. The butoxy and octyloxy groups provide flexibility and influence the compound’s thermal and optical properties. In biological applications, the compound may interact with cellular membranes or proteins, leading to its observed antimicrobial or cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butyrylphenyl 4-(octyloxy)benzoate
- 4-(Octyloxy)phenyl 4-(butoxy)benzoate
- 4-(Hexyloxy)phenyl 4-(butoxy)benzoate
Uniqueness
4-Butoxyphenyl 4-(octyloxy)benzoate is unique due to the specific combination of butoxy and octyloxy groups, which impart distinct physical and chemical properties. This combination enhances its suitability for liquid crystal applications by providing a balance between rigidity and flexibility, leading to improved thermal stability and mesophase behavior .
Propriétés
Numéro CAS |
52267-53-5 |
|---|---|
Formule moléculaire |
C25H34O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-8-9-10-20-28-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)27-19-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
Clé InChI |
JRRLEIPMYAOIGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


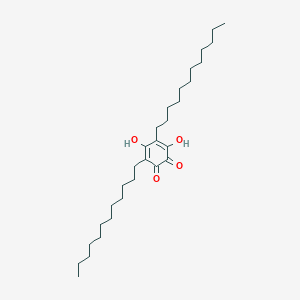
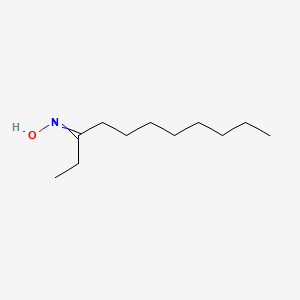
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
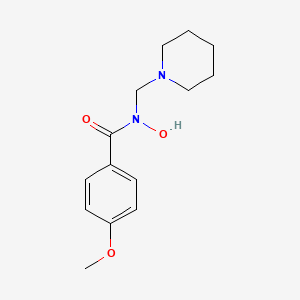
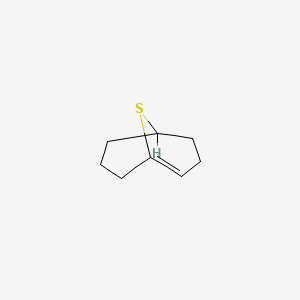
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
